![molecular formula C16H14N2OS B2371833 2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole CAS No. 336177-59-4](/img/structure/B2371833.png)
2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . These scaffolds take up the center position and are the core structural components of numerous drugs that belong to different categories .
Synthesis Analysis
The synthesis of oxadiazoles often involves the condensation of acyl hydrazides with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles are diverse and depend on the specific structure and substituents of the molecule. For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and organic nitriles .Physical And Chemical Properties Analysis
Oxadiazoles are known for their chemical and heat resistance . They can be used as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Applications De Recherche Scientifique
Antifungal Applications
The compound has been synthesized as a potential antifungal agent . It has shown interesting activity against a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp . This suggests that it could be used in the development of new antifungal agrochemicals .
Antibacterial Applications
The compound’s derivatives have shown significant antibacterial properties . This suggests potential applications in the development of new antibacterial drugs .
Antioxidant Applications
The compound’s derivatives have also shown antioxidant properties . This suggests potential applications in the development of new antioxidant drugs .
Antiproliferative Applications
The compound’s derivatives have shown antiproliferative properties . This suggests potential applications in the development of new antiproliferative drugs .
Anticonvulsant Applications
The compound’s derivatives have shown anticonvulsant properties . This suggests potential applications in the development of new anticonvulsant drugs .
Anti-HIV Applications
The compound’s derivatives have shown anti-HIV properties . This suggests potential applications in the development of new anti-HIV drugs .
Anti-Parkinson Applications
The compound’s derivatives have shown anti-Parkinson properties . This suggests potential applications in the development of new anti-Parkinson drugs .
Anti-Diabetic Applications
The compound’s derivatives have shown anti-diabetic properties . This suggests potential applications in the development of new anti-diabetic drugs .
Mécanisme D'action
Target of Action
The primary targets of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole are phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . These fungi are responsible for various plant diseases, significantly impacting agricultural productivity.
Mode of Action
The antifungal activity of the compound depends mainly on the side chains of the nucleus compound .
Biochemical Pathways
The compound affects the biochemical pathways of the target fungi, leading to their inhibitionIt’s worth noting that similar compounds have shown to affect the synthesis of essential components in the fungi, leading to their death .
Pharmacokinetics
The compound’s melting point is 203°c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits significant antifungal activity against the target fungi. It has shown interesting activity against Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . This leads to the inhibition of these fungi, thereby preventing the diseases they cause.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the fluorescence quenching of similar organic molecules has been found to be affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .
Orientations Futures
Oxadiazoles have been demonstrated to be the biologically active unit in a number of compounds . They exhibit a variety of biological effects such as antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities . Therefore, they continue to be a focus of research in medicinal chemistry.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)11-20-16-18-17-15(19-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZFSCJAMPOJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)
![N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2371754.png)
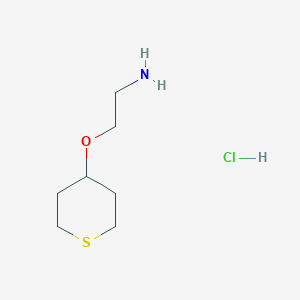
![4-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2371758.png)
![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)
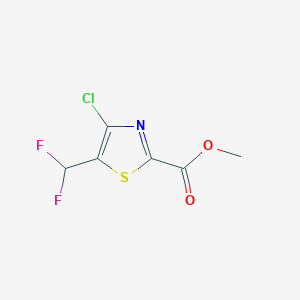
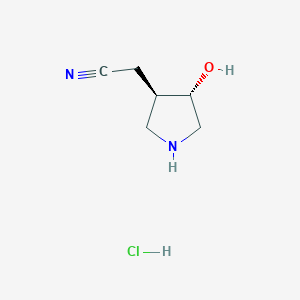
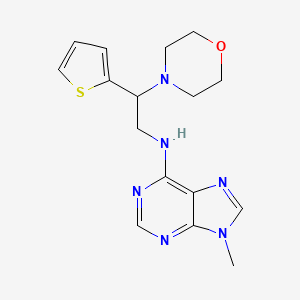
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2371765.png)
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)
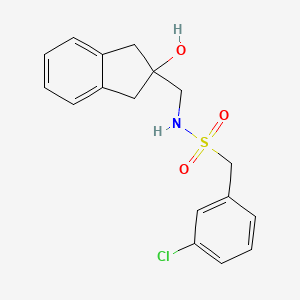
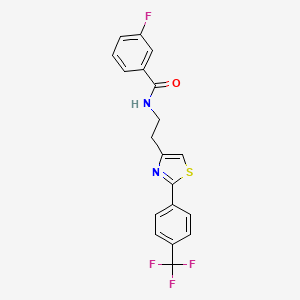
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)